Piperidin-3-yl diisopropylcarbamate
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Overview
Description
Piperidin-3-yl diisopropylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including piperidin-3-yl diisopropylcarbamate, typically involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst can yield 3-arylpiperidines . Another method involves the use of primary amines with diols catalyzed by a Cp*Ir complex to form cyclic amines .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. These methods allow for the large-scale synthesis of piperidine compounds with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-yl diisopropylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield piperidinones, while reduction can produce piperidines with different substituents .
Scientific Research Applications
Piperidin-3-yl diisopropylcarbamate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of piperidin-3-yl diisopropylcarbamate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, leading to various pharmacological effects. The exact mechanism may vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with potential anticancer effects.
Matrine: A piperidine derivative with antimicrobial and anticancer activities.
Uniqueness
Piperidin-3-yl diisopropylcarbamate is unique due to its specific chemical structure and the presence of the diisopropylcarbamate group. This structural feature may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
piperidin-3-yl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)14(10(3)4)12(15)16-11-6-5-7-13-8-11/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
GYUHUXVBQNSVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC1CCCNC1 |
Origin of Product |
United States |
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